AG 556

Descripción general

Descripción

Tyrphostin B56 es un compuesto sintético conocido por su función como inhibidor selectivo de la quinasa del receptor del factor de crecimiento epidérmico (EGFR). Pertenece a la familia de las tirfostinas, que son inhibidores de la tirosina quinasa. Estos compuestos son significativos en el estudio de los procesos celulares y tienen posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de Tyrphostin B56 implica la reacción de 3,4-dihidroxi-benzaldehído con 4-fenilbutilamina para formar una base de Schiff intermedia. Este intermedio se somete luego a una condensación de Knoevenagel con ácido cianoacético para producir el producto final . Las condiciones de reacción normalmente implican el uso de disolventes orgánicos como el etanol o el metanol, y las reacciones se llevan a cabo bajo condiciones de reflujo.

Métodos de Producción Industrial

La producción industrial de Tyrphostin B56 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la elección del disolvente y el tiempo de reacción. El producto final se purifica utilizando técnicas como la recristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

Tyrphostin B56 experimenta varias reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar quinonas.

Reducción: Las reacciones de reducción pueden convertirlo en sus derivados de amina correspondientes.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo ciano.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen quinonas de la oxidación, derivados de amina de la reducción y varios productos sustituidos de la sustitución nucleofílica .

Aplicaciones Científicas De Investigación

Cancer Research

AG 556 has been extensively studied for its potential therapeutic applications in treating cancers that overexpress EGFR. Its ability to inhibit EGFR has made it a model compound for understanding the molecular mechanisms underlying tumorigenesis and for developing new cancer therapies.

Cellular Signaling Studies

The compound is utilized to investigate cellular signaling pathways involving EGFR. By studying how this compound affects these pathways, researchers can gain insights into the roles of various kinases in cellular processes such as apoptosis, angiogenesis, and cell cycle regulation.

Biochemical Analysis

This compound is employed in biochemical assays to evaluate the effects of tyrosine kinase inhibition on various cellular functions. This includes studies on gene expression modulation and alterations in cellular metabolism due to EGFR signaling disruption.

Pharmacological Studies

The pharmacokinetics of this compound have been explored in various models, demonstrating its bioavailability and therapeutic potential. For instance, it has shown protective effects against ischemia-reperfusion injury in laboratory settings and improved survival rates in animal models of septic shock .

| Application Area | Description |

|---|---|

| Cancer Treatment | Inhibits tumor growth by targeting EGFR overexpression |

| Cellular Signaling | Investigates the role of EGFR in signaling pathways |

| Biochemical Assays | Evaluates effects on gene expression and metabolism |

| Pharmacological Research | Studies bioavailability and therapeutic effects in animal models |

Case Study 1: Inhibition of Tumor Growth

In a study involving human cancer cell lines with high EGFR expression, this compound demonstrated significant inhibition of cell proliferation. The results indicated that treatment with this compound led to reduced phosphorylation of downstream signaling molecules involved in cell growth and survival.

Case Study 2: Protective Effects Against Ischemia-Reperfusion Injury

Research conducted on animal models showed that this compound administration prior to inducing ischemia resulted in decreased tissue damage and improved recovery metrics post-reperfusion. This highlights its potential beyond oncology, suggesting applications in protective therapies for various ischemic conditions.

Mecanismo De Acción

Tyrphostin B56 ejerce sus efectos inhibiendo selectivamente la quinasa del receptor del factor de crecimiento epidérmico. Se une al sitio de unión al ATP del receptor, impidiendo la fosforilación de los residuos de tirosina. Esta inhibición interrumpe las vías de señalización descendentes implicadas en la proliferación y supervivencia celular, lo que la hace eficaz para ralentizar el crecimiento de las células cancerosas .

Comparación Con Compuestos Similares

Compuestos Similares

Tyrphostin A23: Otro inhibidor de la tirosina quinasa, pero menos selectivo en comparación con Tyrphostin B56.

Tyrphostin AG538: Conocido por sus efectos inhibitorios sobre el sistema proteasoma Pup de Mycobacterium tuberculosis.

Tyrphostin AG82: Inhibe la fosfatidilinositol 5-fosfato 4-quinasa

Unicidad

Tyrphostin B56 es único debido a su alta selectividad para la quinasa del receptor del factor de crecimiento epidérmico, lo que lo hace particularmente útil en la investigación y en posibles aplicaciones terapéuticas dirigidas a cánceres que sobreexpresan este receptor .

Actividad Biológica

AG 556, also known as a potent tyrosine kinase inhibitor , primarily targets the epidermal growth factor receptor (EGFR) . Its biological activity is characterized by its ability to inhibit EGFR kinase autophosphorylation, which is crucial for the downstream signaling pathways that regulate cell proliferation and survival. This mechanism positions this compound as a promising candidate for cancer therapies, particularly in tumors that exhibit overexpression of EGFR.

This compound binds to the ATP-binding site of the EGFR kinase, effectively blocking the phosphorylation processes necessary for receptor activation. This inhibition leads to:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis : The compound promotes programmed cell death in affected cells, further contributing to its anti-cancer properties.

In Vitro Studies

Research has demonstrated that this compound inhibits EGF-induced growth in various cancer cell lines. For instance, in studies involving specific epithelial cancer cell lines, this compound showed significant reductions in cell viability and proliferation rates when compared to untreated controls. These findings underscore its potential utility in cancer research and treatment.

In Vivo Studies

A notable study investigated the effects of this compound on intimal thickening in a mouse model of vascular injury. The results indicated that mice treated with this compound exhibited:

- Reduced Intimal Thickness : Mice receiving this compound had a mean intimal thickness of , significantly lower than the observed in control groups (p < 0.05).

- No Significant Effect on Medial Area : The medial area remained unchanged between treated and control groups, suggesting a specific action of this compound on intimal hyperplasia rather than general vascular remodeling .

Case Study Overview

In a controlled study involving multiple cohorts, this compound was administered to assess its immunomodulatory effects alongside its anti-cancer properties. Key findings included:

- Increased IFN-γ Secretion : Splenocytes from this compound-treated mice showed significantly elevated levels of interferon-gamma (IFN-γ), indicating enhanced immune response.

- No Alteration in IL-4 or IL-10 Levels : Treatment did not significantly affect other cytokines like IL-4 or IL-10, suggesting a targeted immune modulation rather than broad immunosuppression .

Comparative Data Table

| Study Type | Treatment | Key Findings | Statistical Significance |

|---|---|---|---|

| In Vitro | This compound | Inhibition of EGF-induced growth | p < 0.05 |

| In Vivo | This compound | Reduced intimal thickening | p < 0.05 |

| Immunological Study | This compound | Increased IFN-γ secretion | p < 0.05 |

Propiedades

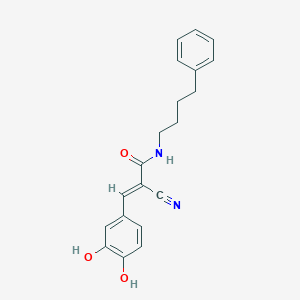

IUPAC Name |

(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(4-phenylbutyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c21-14-17(12-16-9-10-18(23)19(24)13-16)20(25)22-11-5-4-8-15-6-2-1-3-7-15/h1-3,6-7,9-10,12-13,23-24H,4-5,8,11H2,(H,22,25)/b17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCNJMUSWLTSCW-SFQUDFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149092-35-3 | |

| Record name | AG 556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149092353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrphostin B56 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16775 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.